2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3,5-dichlorophenyl)acetic acid
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Overview
Description
2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a dichlorophenyl acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid typically involves multiple stepsThe reaction conditions often include the use of bases such as sodium or potassium carbonate, and solvents like toluene or methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . Reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction reactions may yield hydroxy derivatives, while substitution reactions can introduce new functional groups at the benzylic position .
Scientific Research Applications
2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted transformations. The dichlorophenyl acetic acid moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{(Tert-butoxy)carbonylamino}benzoic acid: This compound shares the tert-butoxycarbonyl and methylamino groups but has a benzoic acid moiety instead of a dichlorophenyl acetic acid moiety.
2-{(Tert-butoxy)carbonylamino}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid: This compound includes a triazole ring, making it structurally different but functionally similar.
Uniqueness
The uniqueness of 2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its potential interactions with biological targets, making it a valuable compound in pharmaceutical research .
Properties
Molecular Formula |
C14H17Cl2NO4 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)8-5-9(15)7-10(16)6-8/h5-7,11H,1-4H3,(H,18,19) |
InChI Key |
MNLDIPARVNQHQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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